molecular formula C20H27N3OS B3006660 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1351661-45-4

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B3006660
CAS No.: 1351661-45-4
M. Wt: 357.52
InChI Key: HQKQSGCLDOHECE-UHFFFAOYSA-N
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Description

1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic small molecule characterized by a piperidine backbone substituted with a 1H-imidazol-1-ylmethyl group and a 4-(isopropylthio)phenyl-ethanone moiety.

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-16(2)25-19-5-3-17(4-6-19)13-20(24)23-10-7-18(8-11-23)14-22-12-9-21-15-22/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKQSGCLDOHECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by data tables and case studies.

Chemical Structure

The compound features a piperidine ring substituted with an imidazole moiety and an isopropylthio group attached to a phenyl ring. The structural formula can be represented as follows:

C19H26N2S(Molecular Weight 342.49g mol)\text{C}_{19}\text{H}_{26}\text{N}_2\text{S}\quad (\text{Molecular Weight }342.49\,\text{g mol})

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine derivative followed by the introduction of the imidazole and isopropylthio groups. A common synthetic route includes:

  • Formation of Piperidine Derivative : Reaction of piperidine with an appropriate alkyl halide.
  • Imidazole Substitution : Nucleophilic substitution where the nitrogen in imidazole attacks the carbon of the alkyl halide.
  • Thioether Formation : Reaction with isopropylthio compounds to introduce the thio group.

The biological activity of this compound is primarily attributed to its ability to interact with various receptor systems in the body, particularly:

  • Opioid Receptors : Studies indicate that derivatives of piperidine and imidazole can act as selective agonists for delta-opioid receptors, potentially offering anxiolytic and antidepressant effects .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of similar compounds, suggesting potential therapeutic applications:

  • Anxiolytic Effects : In vivo studies using mouse models have shown that compounds with similar structures exhibit significant anxiolytic effects when administered subcutaneously .
  • Antidepressant Activity : The same studies indicated that these compounds could also demonstrate antidepressant-like effects in behavioral tests such as the tail suspension test .
  • Antimicrobial Properties : Preliminary investigations into related compounds suggest potential antimicrobial and antifungal activities, although specific data on this compound remains limited.

Comparison of Biological Activities

Compound NameBiological ActivityReference
4-Phenyl-4-[1H-imidazol-2-yl]-piperidineDelta-opioid agonist; anxiolytic effects
1-(4-(isopropylthio)phenyl)ethanonePotential antimicrobial properties
This compoundAntidepressant-like effects (potential)

Case Studies

While direct studies on this compound are sparse, related compounds have been extensively studied:

  • In a study evaluating piperidine derivatives , compounds were assessed for their binding affinities to opioid receptors, revealing promising results for developing new anxiolytic medications .
  • Another investigation focused on imidazole derivatives , which showed significant interactions with various enzymes, indicating potential utility in enzyme inhibition and drug design .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Piperidine + Imidazole + Ethanone 4-(isopropylthio)phenyl N/A (Theoretical) -
1-{4-[4-...dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one Piperazine + Imidazole + Dioxolane 2,4-Dichlorophenyl Cortisol synthesis inhibition
1-[4-[1-(2-phenylethyl)imidazole-2-carbonyl]-1-piperidyl]ethanone Piperidine + Imidazole Carbonyl Phenethyl N/A (Structural analog)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Piperidine + Tetrazole Aryl Antimicrobial (hypothesized)
6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine (129) Imidazole + Pyrimidine Trifluorophenyl SARS-CoV-2 inhibition

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